CDP-3,6-dideoxy-alpha-D-mannose is a nucleotide sugar that plays a critical role in various biological processes, particularly in the synthesis of polysaccharides and glycoproteins. This compound is significant in the context of bacterial cell wall biosynthesis and has implications in understanding carbohydrate metabolism and enzyme functions.
CDP-3,6-dideoxy-alpha-D-mannose is derived from the enzymatic modification of cytidine diphosphate-d-glucose. It is synthesized through specific enzymatic pathways involving epimerization reactions, which alter the configuration of hydroxyl groups on the sugar moiety.
CDP-3,6-dideoxy-alpha-D-mannose belongs to the class of nucleotide sugars, which are activated forms of monosaccharides that participate in glycosylation reactions. It is classified under dideoxy sugars, where specific hydroxyl groups have been replaced by hydrogen atoms.
The synthesis of CDP-3,6-dideoxy-alpha-D-mannose typically involves enzymatic reactions that convert CDP-d-glucose into the dideoxy form. The key steps include:
The reaction conditions for synthesizing CDP-3,6-dideoxy-alpha-D-mannose typically require specific pH levels (around 7.5) and temperatures (often around 60°C) to optimize enzyme activity. The use of co-factors like NAD+ may be necessary to facilitate the reaction.
The molecular formula for CDP-3,6-dideoxy-alpha-D-mannose is , with a molecular weight of approximately 533.32 g/mol. The structure features a pyrimidine ring linked to a sugar phosphate backbone.
This complex structure indicates its potential interactions in biochemical pathways.
CDP-3,6-dideoxy-alpha-D-mannose undergoes various enzymatic reactions:
The kinetics of these reactions can be assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy for real-time monitoring of substrate conversion and product formation.
The mechanism by which CDP-3,6-dideoxy-alpha-D-mannose acts involves:
Kinetic studies reveal that enzymes utilizing this compound exhibit varying rates depending on substrate concentration and environmental conditions such as pH and temperature.
CDP-3,6-dideoxy-alpha-D-mannose is typically a white to off-white powder at room temperature. It is soluble in water due to its polar nature attributed to phosphate groups.
CDP-3,6-dideoxy-alpha-D-mannose has several important applications in scientific research:
CDP-3,6-dideoxy-α-D-mannose (CDP-tyvelose) is synthesized through a conserved multi-enzyme pathway in Gram-negative bacteria, particularly in Salmonella and Yersinia species. The biosynthesis initiates from CDP-D-glucose, which undergoes sequential modifications catalyzed by membrane-associated enzymes. The pathway involves four key steps: oxidation at C4, dehydration at C5-C6, reduction at C4, and epimerization at C3 and C5 positions. The final product, CDP-tyvelose, serves as a crucial glycosyl donor for lipopolysaccharide (LPS) O-antigens, contributing to bacterial antigenic diversity [2] [7].
The 3-deoxygenation reaction is mediated by GDP-4-keto-6-deoxymannose 3-dehydratase (ColD), an iron-sulfur enzyme that removes the hydroxyl group at C3. This enzyme catalyzes the conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-3,6-dideoxy-4-keto-D-glucose. The reaction requires a reduced [2Fe-2S] cluster for activity, generating water as a byproduct. Genetic knockout studies in Yersinia pseudotuberculosis confirm that ColD inactivation abolishes CDP-tyvelose production, impairing O-antigen assembly [2] [7].
The epimerization of CDP-paratose to CDP-tyvelose is facilitated by a pyridoxal 5′-phosphate (PLP)-dependent epimerase. PLP forms a Schiff base with the C4-keto group of the sugar intermediate, enabling stereochemical inversion at C5. This mechanism involves transient carbanion formation and proton exchange, resulting in the inversion of the C5 configuration from D-glycero to L-glycero stereochemistry. The enzyme exhibits absolute dependence on NAD⁺ cofactors, with kinetic parameters of Km = 222 µM and Vmax = 8.3 µmol·mg⁻¹·min⁻¹ for CDP-D-glucose substrates [7] [8].
Dehydratases in this pathway demonstrate strict specificity for cytidine diphosphate (CDP)-linked substrates, rejecting UDP- or GDP-conjugated analogues. However, structural studies reveal plasticity toward modified sugars: The enzyme complex tolerates C3-azido and C3-fluoro derivatives, generating non-natural CDP-3,6-dideoxyhexose variants. This adaptability enables chemoenzymatic synthesis of antigenically diverse glycoconjugates. Notably, CDP-3-amino-3,6-dideoxyhexoses (e.g., CDP-perosamine) are synthesized via analogous pathways using aminotransferases instead of dehydratases [8].
Table 1: Key Enzymes in CDP-3,6-Dideoxyhexose Biosynthesis
Enzyme | EC Number | Reaction Catalyzed | Cofactors |
---|---|---|---|
CDP-D-glucose oxidoreductase | 1.1.1.xxx | CDP-D-glucose → CDP-4-keto-6-deoxy-D-glucose | NAD⁺ |
CDP-4-keto-6-deoxy-D-glucose 3-dehydratase (ColD) | 4.2.1.xxx | CDP-4-keto-6-deoxy-D-glucose → CDP-3,6-dideoxy-4-keto-D-glucose | [2Fe-2S] cluster |
PLP-dependent epimerase | 5.1.3.xxx | CDP-paratose ↔ CDP-tyvelose | PLP, NAD⁺ |
CDP-tyvelose reductase | 1.1.1.xxx | Reduction of C4-keto group | NADPH |
The biosynthesis of CDP-3,6-dideoxyhexoses is governed by the rfb (O-antigen biosynthesis) gene cluster. In Salmonella enterica, this cluster spans 15–20 kb and contains contiguous genes encoding dehydratases (rfbD), epimerases (rfbE), and glycosyltransferases (rfbF). However, comparative genomics reveals significant fragmentation of the rfb operon in Bacteroidota species (e.g., Parabacteroides and Prevotella). These bacteria exhibit "minioperons" – dispersed singlet or doublet gene arrangements (e.g., rfbA–rfbD separation) – that disrupt co-transcription and impair functional O-antigen production. This fragmentation arises from insertion sequences, predominantly from Bacteroides species, that split ancestral operons [4] [6].
Despite fragmentation in some taxa, core rfb genes show deep evolutionary conservation. Homologues of rfbA (glucose-1-phosphate cytidylyltransferase) and rfbB (CDP-D-glucose 4,6-dehydratase) occur in >90% of Gram-negative genomes. In Yersinia pseudotuberculosis, the asc (ascarylose) gene cluster (ascA–ascF) shares 75% sequence identity with Salmonella rfb genes, indicating lateral gene transfer. The rfbA gene serves as a phylogenetic marker for strain typing: Parabacteroides distasonis isolates segregate into four rfbA-based clades correlating with LPS antigenicity. Notably, Alistipes and Porphyromonas maintain intact rfb operons, suggesting selective pressure to retain O-antigen functionality in gut commensals [4] [6] [9].
Table 2: Comparative Architecture of rfb Operons Across Bacterial Taxa
Taxonomic Group | Operon Integrity | Gene Arrangement | Functional O-Antigen |
---|---|---|---|
Enterobacteriaceae (e.g., Salmonella) | Contiguous | Single operon (5–15 genes) | Yes |
Bacteroidota (Bacteroides, Prevotella) | Fragmented | Minioperons (singlets/doublets) | No |
Bacteroidota (Alistipes, Porphyromonas) | Contiguous | Single operon (4–6 genes) | Yes |
Yersinia pseudotuberculosis | Contiguous | asc cluster (6 genes) | Yes |
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